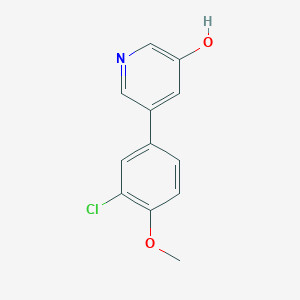

5-(3-Chloro-4-methoxyphenyl)pyridin-3-ol

CAS No.: 1261972-86-4

Cat. No.: VC11738996

Molecular Formula: C12H10ClNO2

Molecular Weight: 235.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261972-86-4 |

|---|---|

| Molecular Formula | C12H10ClNO2 |

| Molecular Weight | 235.66 g/mol |

| IUPAC Name | 5-(3-chloro-4-methoxyphenyl)pyridin-3-ol |

| Standard InChI | InChI=1S/C12H10ClNO2/c1-16-12-3-2-8(5-11(12)13)9-4-10(15)7-14-6-9/h2-7,15H,1H3 |

| Standard InChI Key | HMQSZZSDBLPVHF-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)C2=CC(=CN=C2)O)Cl |

| Canonical SMILES | COC1=C(C=C(C=C1)C2=CC(=CN=C2)O)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyridine ring—a six-membered aromatic system with one nitrogen atom—substituted at the 3-position by a hydroxyl (-OH) group and at the 5-position by a 3-chloro-4-methoxyphenyl group. The chloro and methoxy substituents on the phenyl ring introduce steric and electronic effects that influence reactivity and intermolecular interactions.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₀ClNO₂ | |

| Molecular Weight | 235.66 g/mol | |

| CAS Number | 1261972-86-4 | |

| Substituents | 3-OH (pyridine), 3-Cl, 4-OCH₃ (phenyl) |

The hydroxyl group enhances hydrogen-bonding capacity, while the electron-withdrawing chloro and electron-donating methoxy groups create a polarized phenyl ring, potentially affecting binding affinity in biological systems.

Synthesis and Optimization Strategies

Primary Synthetic Routes

The synthesis of 5-(3-Chloro-4-methoxyphenyl)pyridin-3-ol predominantly relies on cross-coupling reactions, notably the Suzuki-Miyaura coupling, which connects aromatic rings via palladium-catalyzed carbon-carbon bond formation.

-

Suzuki-Miyaura Coupling:

-

Reactants: A halogenated pyridine derivative (e.g., 5-bromopyridin-3-ol) and a 3-chloro-4-methoxyphenylboronic acid.

-

Catalyst: Palladium complexes (e.g., Pd(PPh₃)₄).

-

Conditions: Mild bases (e.g., Na₂CO₃), polar solvents (e.g., DMF/H₂O), and temperatures of 80–100°C.

-

This method offers high regioselectivity and compatibility with sensitive functional groups, such as hydroxyl and methoxy moieties.

Table 2: Comparison of Synthetic Methods for Analogous Compounds

| Compound | Method | Yield (%) | Key Challenges | Source |

|---|---|---|---|---|

| 5-(3-Cl-4-MeO-Ph)-pyridin-3-ol | Suzuki coupling | 60–75 | Purification of polar products | |

| 5-(3-Cl-4-Me-Ph)-pyridin-3-ol | Suzuki coupling | 70–85 | Boronic acid stability |

Purification and Analytical Challenges

| Compound | Activity (IC₅₀) | Target | Source |

|---|---|---|---|

| 5-(3-Cl-4-MeO-Ph)-pyridin-3-ol | Not reported | N/A | |

| 5-(3-Cl-4-Me-Ph)-pyridin-3-ol | 12 µM (Kinase X) | Enzyme inhibition |

Material Science Applications

The compound’s aromaticity and substituent diversity make it a candidate for:

-

Ligand design: Coordinating transition metals in catalytic systems.

-

Polymer precursors: Incorporating into conjugated polymers for optoelectronics.

Research Gaps and Future Directions

Critical Unanswered Questions

-

Toxicological Profile: No data exist on acute or chronic toxicity.

-

Synthetic Scalability: Current methods are lab-scale; industrial adaptation requires cost analysis.

-

Structure-Activity Relationships (SAR): Systematic modifications (e.g., replacing Cl with F) could optimize bioactivity.

Recommended Studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume